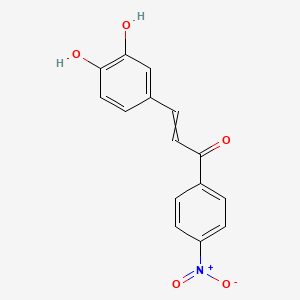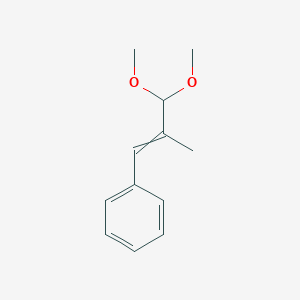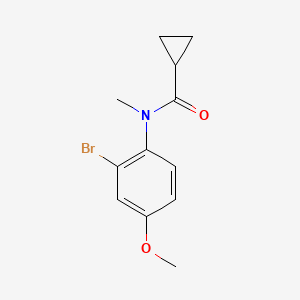![molecular formula C14H24N2O6 B12529216 2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate CAS No. 666855-67-0](/img/structure/B12529216.png)
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 6-aminohexanoic acid with acetic anhydride to form 6-acetyloxyhexanoic acid.
Amidation Reaction: The intermediate is then reacted with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide to form 2-[[6-(2-acetyloxyethylamino)-6-oxohexanoyl]amino]ethanol.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Carboxylic acids and amines.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-[[6-(2-Hydroxyethylamino)-6-oxohexanoyl]amino]ethyl acetate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl butyrate: Similar structure but with a butyrate ester instead of an acetate ester.
Uniqueness
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
666855-67-0 |
|---|---|
Fórmula molecular |
C14H24N2O6 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
2-[[6-(2-acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate |
InChI |
InChI=1S/C14H24N2O6/c1-11(17)21-9-7-15-13(19)5-3-4-6-14(20)16-8-10-22-12(2)18/h3-10H2,1-2H3,(H,15,19)(H,16,20) |
Clave InChI |
LTPGDZSMAXMYLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCNC(=O)CCCCC(=O)NCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)


![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)

![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)


![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
